REACTION_CXSMILES
|
[CH3:1][N:2]1[CH:6]=[C:5]([C:7]2[C:15]3[C:10](=[N:11][CH:12]=[C:13]([CH2:16][CH2:17][CH2:18][CH2:19][OH:20])[CH:14]=3)[N:9](S(C3C=CC=CC=3)(=O)=O)[CH:8]=2)[CH:4]=[N:3]1.[OH-].[Na+]>CCO.CCOC(C)=O.[Cl-].[Na+].O>[CH3:1][N:2]1[CH:6]=[C:5]([C:7]2[C:15]3[C:10](=[N:11][CH:12]=[C:13]([CH2:16][CH2:17][CH2:18][CH2:19][OH:20])[CH:14]=3)[NH:9][CH:8]=2)[CH:4]=[N:3]1 |f:1.2,5.6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Name
|
brine
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred in an oil bath (90° C.) for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then cooled to r.t.
|
Type
|
CUSTOM
|
Details
|
partitioned
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with AcOEt (3×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic solutions were dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residual yellow oil was purified by means of PTLC
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1N=CC(=C1)C1=CNC2=NC=C(C=C21)CCCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16 mg | |
YIELD: PERCENTYIELD | 31% | |
YIELD: CALCULATEDPERCENTYIELD | 31.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |